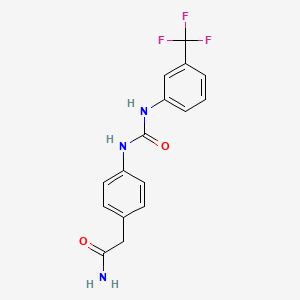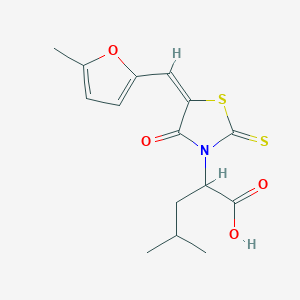
(E)-4-methyl-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (E)-4-methyl-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, is a derivative of thioxothiazolidinone, a scaffold known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss analogues with similar structural features, such as the thioxothiazolidinone core and the presence of a methylene linker between this core and an aromatic or heteroaromatic ring .
Synthesis Analysis
The synthesis of related compounds involves the condensation of carbaldehydes with 2-thioxothiazolidin-4-one. In the first paper, 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes are condensed with 2-thioxothiazolidin-4-one to yield a series of novel analogues . Similarly, the second paper describes the reaction of 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids to prepare a combinatorial library of compounds . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the condensation of a suitable furan-2-carbaldehyde derivative with a 2-thioxothiazolidin-4-one or a related precursor.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques. In the first paper, the structures were analyzed by IR, 1H NMR, 13C NMR, and mass spectrometry . The second paper also used 1H NMR spectroscopy and elemental analysis to confirm the structures of the synthesized compounds . These techniques would be applicable to determine the structure of the compound , ensuring the correct formation of the desired product.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are based on the reactivity of the aldehyde group with the thione group of the thioxothiazolidinone, leading to the formation of a double bond, which is characteristic of the (E)-configuration. The papers do not provide detailed reaction mechanisms, but it is understood that such condensation reactions are often facilitated by acidic or basic conditions that promote the nucleophilic attack of the thione on the aldehyde .
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of similar compounds. These properties are influenced by the presence of the thioxothiazolidinone core and the substituents attached to it. The solubility, melting points, and stability of these compounds can vary based on their specific functional groups and overall molecular structure. The anticancer activity of these compounds suggests they have a certain degree of bioavailability and the ability to interact with biological targets .
Anticancer Activity Analysis
Both papers report on the anticancer activity of the synthesized compounds. In the first paper, the compounds were screened against four cancer cell lines, with some showing potent activity . The second paper reports that the synthesized compounds displayed weak to medium anticancer activity, with certain cell lines being more sensitive to specific compounds . These findings suggest that the compound may also possess anticancer properties, which could be investigated through similar in vitro cell line screening assays.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Properties
- The compound has demonstrated potential in cancer therapy, particularly in inhibiting tumor growth and angiogenesis, as evidenced by studies on novel thioxothiazolidin-4-one derivatives, including similar compounds, which significantly reduced tumor volume and cell number in mouse models (Chandrappa et al., 2010).
- Another study on similar thiazolidinone compounds containing furan moiety revealed moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
Antibacterial Activity
- Research on related compounds has shown good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, suggesting potential applications in developing new antimicrobial agents (Song et al., 2015).
Chemical Synthesis and Applications
- The compound's synthesis process has been explored, highlighting its potential for various chemical and pharmaceutical applications. For instance, a study described the NaOH catalyzed condensation reactions involving similar compounds, providing insights into chemical synthesis techniques (Amarasekara et al., 2015).
Photophysical Properties
- Novel d-π-A chromophores similar to the compound have been synthesized, with studies focusing on their photophysical properties, viscosity, and computational analysis, suggesting potential uses in materials science and photochemistry (Jachak et al., 2021).
Fluorescence Applications
- A compound structurally similar to (E)-4-methyl-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has been used to develop a new fluorescent compound for selectively determining Co2+, indicating potential applications in chemical sensing (Li Rui-j, 2013).
Propriétés
IUPAC Name |
4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-8(2)6-11(14(18)19)16-13(17)12(22-15(16)21)7-10-5-4-9(3)20-10/h4-5,7-8,11H,6H2,1-3H3,(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIMKNGJTLPZDR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)
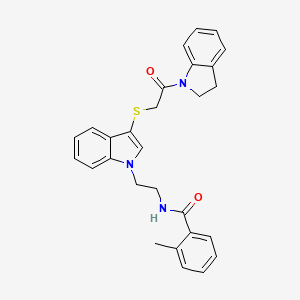


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
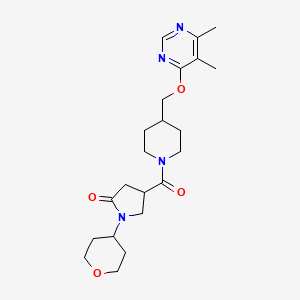
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
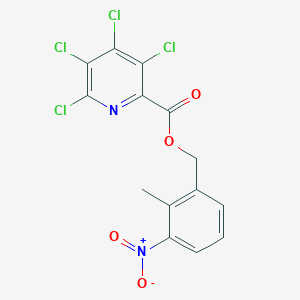
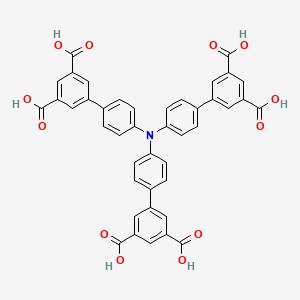


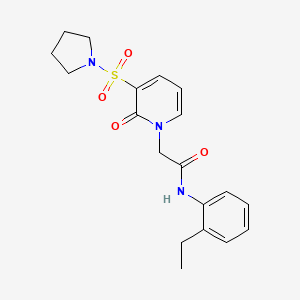
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
